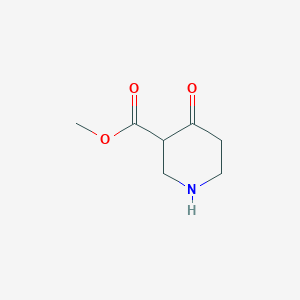

Methyl 4-oxopiperidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNGBGYWMXBQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369110 | |

| Record name | Methyl 4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108554-34-3 | |

| Record name | Methyl 4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Methyl 4 Oxopiperidine 3 Carboxylate

Established Synthetic Routes to the 4-Oxopiperidine-3-carboxylate Scaffold

Several classical and reliable methods have been developed for the construction of the 4-oxopiperidine-3-carboxylate core structure. These strategies often involve well-known name reactions and fundamental transformations in organic synthesis.

Cyclocondensation Reactions

Cyclocondensation reactions represent a direct approach to forming the piperidine (B6355638) ring. These reactions typically involve the intramolecular cyclization of a linear precursor containing the necessary functional groups. While specific examples for the direct synthesis of methyl 4-oxopiperidine-3-carboxylate via a one-pot cyclocondensation are not extensively detailed in the provided results, this general strategy is a cornerstone of heterocyclic chemistry. For instance, the synthesis of pyrazolo[4,3-e] sigmaaldrich.comresearchgate.netlibretexts.orgtriazines has been achieved through a multi-step process involving cyclocondensation. nih.gov

Mannich Reaction Approaches

The Mannich reaction is a powerful tool for the C-C bond formation and is particularly useful in the synthesis of nitrogen-containing heterocycles. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. The resulting Mannich base can then be further manipulated to yield the desired piperidone structure. For example, the synthesis of 1,1,2,2,3-pentahydro-9-methyl-3-[(morpholinyl-N-)methyl]-4-oxocarbazole utilizes a Mannich reaction, demonstrating its applicability in constructing complex heterocyclic systems. google.com The reaction can be carried out in acidic or basic conditions, with the reaction intermediate varying depending on the pH. google.com

Enamine Alkylation Strategies

Enamine alkylation, a method pioneered by Gilbert Stork, provides a versatile route to α-substituted ketones and aldehydes. mychemblog.comwikipedia.org This strategy involves the reaction of a ketone or aldehyde with a secondary amine to form an enamine. libretexts.org The resulting enamine then acts as a nucleophile, reacting with an alkyl halide in an SN2 fashion. libretexts.org Subsequent hydrolysis of the intermediate iminium salt regenerates the carbonyl group, yielding the α-alkylated product. libretexts.orgwikipedia.org This method offers advantages over direct enolate alkylation, such as milder reaction conditions and a reduction in over-alkylation. chemistrysteps.com The reactivity of enamines also extends to acylation and Michael additions. libretexts.orgchemistrysteps.com

Table 1: Key Features of Enamine Alkylation

| Feature | Description |

| Reagents | Ketone/aldehyde, secondary amine (e.g., pyrrolidine, morpholine), alkyl halide |

| Key Intermediate | Enamine, Iminium salt |

| Reaction Type | Nucleophilic addition, SN2 alkylation, Hydrolysis |

| Advantages | Milder conditions, minimizes polyalkylation |

Dieckmann Condensations for β-Keto Ester Formation

The Dieckmann condensation is an intramolecular version of the Claisen condensation and is a highly effective method for forming cyclic β-keto esters, particularly five- and six-membered rings. wikipedia.orgmasterorganicchemistry.comucla.edu The reaction involves the intramolecular cyclization of a diester in the presence of a base to form a cyclic β-keto ester. wikipedia.orgucla.edu For the synthesis of the 4-oxopiperidine-3-carboxylate scaffold, a suitable acyclic diester precursor containing a nitrogen atom in the backbone would be required. A patent describes a synthesis method for 1-tertiary butoxy carbonyl-4-piperidone that involves a Dieckmann condensation of a piperidine intermediate. google.com

The general mechanism involves the deprotonation of an α-carbon to one of the ester groups, followed by an intramolecular nucleophilic attack on the other ester carbonyl. wikipedia.org Subsequent elimination of an alkoxide and protonation yields the final cyclic β-keto ester.

Advanced and Stereoselective Synthetic Approaches

With the increasing demand for enantiomerically pure pharmaceuticals, the development of asymmetric methods for the synthesis of chiral piperidine derivatives has become a major area of research.

Asymmetric Synthesis for Chiral Derivatives

The synthesis of chiral derivatives of the 4-oxopiperidine-3-carboxylate scaffold is crucial for the development of new therapeutic agents. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

One approach involves the use of chiral starting materials. For example, the diastereoselective synthesis of a spiropiperidine has been achieved using (S)-2-methyl-4-oxopiperidine-1-carboxylate as a chiral precursor. whiterose.ac.uk

Another powerful strategy is the use of chiral catalysts. Chiral phosphoric acids have emerged as versatile catalysts for a variety of asymmetric transformations, including intramolecular aza-Michael cyclizations to produce enantioenriched nitrogen heterocycles. whiterose.ac.uk Chiral guanidines and their derivatives are another class of potent organocatalysts that can facilitate asymmetric reactions through their strong basicity and hydrogen-bonding capabilities. rsc.org

Furthermore, asymmetric synthesis of a potent dipeptidyl peptidase IV (DPP-4) inhibitor has been developed, which involves a three-component cascade coupling with a chiral nitro diester to assemble a functionalized piperidinone skeleton. nih.gov This synthesis also features a base-catalyzed dynamic crystallization-driven process to epimerize the initial product to the desired trans isomer in high yield and purity. nih.gov The addition of aryl-lithium reagents to chiral pyridyl-dihydro-oxazoles has also been shown to produce (S)-4-aryl-1,4-dihydropyridines with high enantiomeric excess. rsc.org

Enantioselective Methodologies

The development of enantioselective methods for the synthesis of substituted piperidines is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. pressbooks.pub While specific enantioselective syntheses targeting this compound are not extensively detailed in the provided search results, general strategies for asymmetric synthesis of related piperidine structures can be inferred.

One prominent approach involves the use of chiral catalysts. pressbooks.pub For instance, rhodium-catalyzed C-H insertion reactions have been employed for the site-selective and stereoselective functionalization of piperidine derivatives. nih.gov By utilizing specialized chiral dirhodium catalysts, it is possible to control the stereochemistry at specific positions of the piperidine ring. nih.gov The choice of both the catalyst and the protecting group on the piperidine nitrogen can direct the functionalization to different carbon atoms (C2, C3, or C4). nih.gov

Another strategy for achieving enantioselectivity is through the use of chiral auxiliaries. The Davies chiral auxiliary, for example, has been used to induce asymmetric Michael additions in the synthesis of piperidin-2,4-diones. ucl.ac.uk This approach could potentially be adapted for the asymmetric synthesis of this compound.

The Sharpless epoxidation, a well-established method for the enantioselective synthesis of epoxides from allylic alcohols, provides another conceptual framework. pressbooks.pub This reaction utilizes a chiral catalyst system composed of titanium tetraisopropoxide and diethyl tartrate to achieve high enantiomeric excess. pressbooks.pub While not directly applicable to the synthesis of the target molecule from its typical precursors, it exemplifies the power of chiral catalysis in asymmetric synthesis. pressbooks.pub

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound.

The development of eco-friendly synthetic protocols often focuses on minimizing waste, using less hazardous solvents, and improving energy efficiency. nih.gov Microwave-assisted and ultrasound-assisted synthesis are two techniques that align with these goals. nih.govnih.gov These methods can lead to shorter reaction times, higher yields, and a reduction in the formation of byproducts. nih.gov For instance, microwave irradiation has been successfully used in the synthesis of various heterocyclic compounds, offering a more sustainable alternative to conventional heating methods. nih.gov The use of aqueous media, whenever possible, also contributes to a greener synthetic process by reducing the reliance on volatile organic solvents. nih.gov

A key aspect of green chemistry is the development of recoverable and reusable catalysts to minimize waste and environmental impact. Solid superacid catalysts, such as sulfated titania (TiO2/SO42-), have emerged as promising alternatives to traditional homogeneous acid catalysts like sulfuric acid, which can cause equipment corrosion and generate acidic waste. researchgate.netresearchgate.net

The TiO2/SO42- nanocatalyst has been effectively used in the synthesis of piperidin-4-one oximes from 2,6-arylpiperidin-4-ones. researchgate.net This catalyst, prepared via a sol-gel method, offers several advantages including high yields, short reaction times, simple work-up procedures, and excellent recoverability and reusability for multiple reaction cycles without significant loss of activity. researchgate.net Although this specific application is for the synthesis of oximes, the underlying principle of using a solid superacid catalyst can be extended to other acid-catalyzed reactions in the synthesis of piperidine derivatives. Research has also explored the use of SO42-/ZrO2-TiO2/La3+ solid superacid catalysts for the synthesis of fatty acid methyl esters, demonstrating their broad applicability in esterification reactions. researchgate.net

Derivatization Strategies of the this compound Scaffold

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of more complex molecules due to its multiple reactive sites.

The secondary amine of the piperidine ring is a common site for functionalization. N-substitution can be readily achieved through various standard organic transformations. For example, N-acylation with propionyl chloride can be performed to introduce an N-propionyl group. researchgate.net Another important modification is N-methylation, which can be accomplished using reagents like methylamine (B109427) in the presence of a catalyst. google.com The introduction of a Boc (tert-butyloxycarbonyl) protecting group is also a common strategy to modulate the reactivity of the nitrogen and facilitate other transformations. nih.govnih.gov The choice of the N-substituent can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds.

The ester and keto groups at the 3 and 4-positions, respectively, offer numerous possibilities for further derivatization. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or different esters. ucl.ac.ukresearchgate.net For instance, treatment with SOCl2 followed by methanol (B129727) can be used to re-esterify the carboxylic acid. researchgate.net

The ketone at the 4-position can undergo a variety of reactions. It can be converted to an oxime by reacting with hydroxylamine (B1172632) hydrochloride. researchgate.net It can also serve as a handle for introducing new substituents via reactions such as the Strecker synthesis, which involves condensation with an amine and a cyanide source to form an α-amino nitrile. researchgate.net This nitrile can then be further hydrolyzed to an amide or a carboxylic acid. researchgate.net Additionally, the ketone can be reduced to a hydroxyl group, as demonstrated by the reduction of a related 2-oxo-piperidine derivative with lithium aluminium hydride. google.com

Regioselective Functionalization Techniques

The structure of this compound presents multiple reactive sites, making regioselective functionalization a critical challenge for chemists. The piperidine ring contains a ketone, a secondary amine, and a β-keto ester moiety, all of which can participate in various reactions. Achieving selectivity is paramount for constructing complex target molecules.

One common strategy involves the use of protecting groups. The nitrogen atom is often protected, for instance, as a benzyl (B1604629) or a tert-butoxycarbonyl (Boc) derivative, to prevent its interference in subsequent reactions and to modulate the reactivity of the ring. For example, in the synthesis of related piperidines, N-benzylation is an initial step before further modifications. researchgate.net

Functionalization at the C-3 position, adjacent to the ketone, can be achieved through various C-C bond-forming reactions. However, the presence of the ketone at C-4 influences the acidity of the α-protons, requiring careful control of reaction conditions to direct alkylation or other modifications to the desired position.

In related systems, such as 3-hydroxy-pyridine carboxylates, neighboring group assistance has been employed to achieve regioselective hydrolysis, transesterification, and aminolysis under mild conditions. nih.gov This principle, where a nearby functional group participates in the reaction mechanism to direct the outcome, can be a powerful tool in the selective functionalization of the this compound scaffold. For instance, the ketone or ester group could potentially direct incoming reagents to a specific position through chelation or other non-covalent interactions.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for developing efficient, cost-effective, and sustainable synthetic routes. This involves a systematic study of various parameters, including solvents, temperature, and catalysts, to maximize product yield and purity.

Solvent Effects in Synthetic Transformations

The choice of solvent can significantly influence the outcome of a reaction by affecting solubility, reaction rates, and even the position of chemical equilibria. In the synthesis of piperidine derivatives, a variety of solvents are employed depending on the specific transformation.

For Strecker-type condensations used to build the piperidine core, a mixture of dichloromethane (B109758) (CH2Cl2) and acetic acid (AcOH) in a roughly 1:1 ratio has been found to provide optimal results. researchgate.net The CH2Cl2 helps to dissolve the hydrogen cyanide (HCN) generated in situ, facilitating the reaction. researchgate.net Other solvents tested, such as methanol, ethanol, isopropanol, pure acetic acid, and acetonitrile, resulted in lower yields. researchgate.net

In reduction reactions, such as the conversion of a ketone to an alcohol using lithium aluminum hydride, a mixture of anhydrous toluene (B28343) and tetrahydrofuran (B95107) (THF) is often used. google.com For reactions involving palladium-catalyzed hydrogenolysis, alcoholic solvents like methanol or ethanol, sometimes mixed with acetic acid, are common. researchgate.netgoogle.com The selection of solvent is critical; for example, in Wittig reactions to form an exocyclic double bond, toluene is a suitable solvent. google.com

Table 1: Solvent Effects in the Synthesis of Piperidine Derivatives

| Reaction Type | Optimal Solvent(s) | Context/Reason | Reference |

| Strecker-type Condensation | Dichloromethane/Acetic Acid (~1:1) | Optimal for dissolving in situ generated HCN. | researchgate.net |

| Reduction (LiAlH4) | Toluene/Tetrahydrofuran | Used for the reduction of an ester to an alcohol. | google.com |

| Catalytic Hydrogenation | Methanol/Acetic Acid | Solvent system for N-debenzylation using a Pd/C catalyst. | researchgate.net |

| Wittig Reaction | Toluene | Used for the reaction of a piperidone with a phosphonium (B103445) ylide. | google.com |

| Salt Formation | Methanol, Ethanol, Dioxane, Ethyl Acetate | Used as solvents for adding HCl to form the hydrochloride salt. | google.com |

Temperature and Catalyst Influence on Reaction Efficiency

Temperature and catalysts are fundamental levers for controlling reaction rates and selectivity. Nearly all reaction rates increase with temperature, but this can also lead to side reactions and decomposition. Catalysts accelerate reactions, often enabling them to proceed under milder temperature conditions and with greater control.

In the multi-step synthesis of piperidine-based compounds, temperature control is critical at each stage. For example, certain additions of reagents are performed at low temperatures (e.g., -5 to 0 °C or 0-5 °C) to manage exothermic reactions and improve selectivity. researchgate.netgoogle.com Conversely, other steps like decarboxylation or certain condensations may require elevated temperatures, sometimes as high as 130-140 °C, to proceed efficiently. researchgate.net Strecker-type condensations have been shown to require heating to 45–50 °C for extended periods (12–36 hours) to achieve nearly quantitative yields. researchgate.net

A variety of catalysts are employed in the synthesis of the piperidine scaffold.

Palladium on Carbon (Pd/C): Widely used for debenzylation and other hydrogenation reactions. researchgate.netresearchgate.net

Adams' Catalyst (PtO2): Used for hydrogenation under high pressure. google.com

Lewis Acids (e.g., AlCl3): Employed in Friedel-Crafts reactions to facilitate cyclization. researchgate.net

Acid Catalysts (e.g., TsOH, MsOH): Used in condensation reactions, although in some cases they have been found to give lower yields than other systems. researchgate.net

Table 2: Influence of Temperature and Catalysts

| Reaction Step | Catalyst | Temperature | Effect | Reference |

| N-Debenzylation | 10% Pd/C | Room Temperature | Efficient removal of the N-benzyl protecting group. | researchgate.net |

| Reductive Amination | Adams' Catalyst (PtO2) | Ambient Temperature | Hydrogenation under 5.8 MPa of hydrogen. | google.com |

| Friedel-Crafts Reaction | Anhydrous AlCl3 | Not specified | Catalyzes intramolecular cyclization. | researchgate.net |

| Strecker Condensation | Acetic Acid | 45–50 °C | Heating was necessary to drive the reaction to completion. | researchgate.net |

| Reduction of Ester | Lithium aluminum hydride | 0–5 °C then Room Temp. | Controlled addition at low temperature, followed by stirring to completion. | google.com |

Yield Optimization Studies in Multi-Step Synthesis

In traditional batch synthesis, yield optimization involves a systematic approach. For instance, in a Strecker-type condensation, the molar ratio of reactants was optimized; it was found that using 4 equivalents of potassium cyanide and 4 equivalents of aniline (B41778) per equivalent of the ketone provided the best results, with higher proportions offering no further improvement. researchgate.net

Reactivity and Reaction Mechanisms of Methyl 4 Oxopiperidine 3 Carboxylate

Keto-Enol Tautomerism and its Implications in Reactivity

Methyl 4-oxopiperidine-3-carboxylate, as a β-keto ester, exists in a tautomeric equilibrium between its keto and enol forms. libretexts.orglibretexts.org This rapid interconversion involves the formal migration of a hydrogen atom from the α-carbon (C3) to the carbonyl oxygen, accompanied by the shifting of a double bond. masterorganicchemistry.com

The equilibrium generally favors the keto tautomer due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, the presence and stability of the enol form are crucial for many of the compound's reactions. The enol acts as a nucleophile through its electron-rich C=C double bond, participating in reactions where the keto form would be unreactive. libretexts.orgwikipedia.org The extent of enolization can be influenced by factors such as the solvent, temperature, and pH. masterorganicchemistry.comfiveable.me For cyclic β-keto esters, the ring strain and stereoelectronic effects also play a role in the position of the equilibrium. fiveable.me The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen. masterorganicchemistry.com

Table 1: Keto-Enol Tautomerism of this compound

| Tautomer | Structure | Key Features |

| Keto Form |  | Predominant form, contains a ketone and an ester functional group. |

| Enol Form |  | Contains a hydroxyl group and a carbon-carbon double bond, stabilized by intramolecular hydrogen bonding. |

Nucleophilic and Electrophilic Reactions of the Keto Group

The carbonyl group at the C4 position is a primary site for both nucleophilic and electrophilic attack.

Nucleophilic Addition: The electrophilic carbon of the keto group is susceptible to attack by various nucleophiles. youtube.com These reactions typically proceed via a tetrahedral intermediate. Common nucleophilic additions include:

Reduction: The ketone can be reduced to a secondary alcohol (4-hydroxypiperidine derivative) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). dtic.mil

Grignard Reactions: Reaction with organometallic reagents such as Grignard reagents (RMgX) leads to the formation of tertiary alcohols. mdma.ch

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) yields a cyanohydrin, which can be a precursor for α-hydroxy acids or α-amino alcohols. researchgate.net

Electrophilic Reactions (via Enol or Enolate): The α-carbon (C3) is acidic due to the presence of two adjacent carbonyl groups (the ketone and the ester). libretexts.org Deprotonation by a base generates a nucleophilic enolate ion, which can then react with various electrophiles. wikipedia.orguh.edu This is a cornerstone of its utility in C-C bond formation.

Alkylation: The enolate can be alkylated using alkyl halides. To avoid competing N-alkylation, the piperidine (B6355638) nitrogen is often protected. wikipedia.org

Halogenation: Reaction with halogens (e.g., Br₂) in acidic or basic conditions leads to α-halogenation at the C3 position. wikipedia.org

Ester Reactivity: Hydrolysis, Transesterification, and Aminolysis

The methyl ester at the C3 position undergoes typical ester reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. khanacademy.org Basic hydrolysis, using a base like sodium hydroxide, proceeds via a nucleophilic acyl substitution mechanism to form a carboxylate salt, which is then protonated. researchgate.net Acid-catalyzed hydrolysis is an equilibrium process.

Transesterification: By reacting with another alcohol in the presence of an acid or base catalyst, the methyl group can be exchanged for a different alkyl group. This process is often driven to completion by using a large excess of the new alcohol or by removing methanol (B129727) as it is formed.

Aminolysis: The ester reacts with ammonia (B1221849) or primary or secondary amines to form the corresponding amide. chemistrysteps.comyoutube.com This reaction, known as aminolysis, typically requires heating as the alkoxy group is a relatively poor leaving group. chemistrysteps.comresearchgate.netresearchgate.net The reaction proceeds through a nucleophilic addition-elimination mechanism. chemistrysteps.com

Table 2: Reactivity of the Ester Group

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | 4-oxopiperidine-3-carboxylic acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | Alkyl 4-oxopiperidine-3-carboxylate |

| Aminolysis | R'R''NH | N,N-Disubstituted-4-oxopiperidine-3-carboxamide |

Reactions Involving the Piperidine Nitrogen

The secondary amine in the piperidine ring is a nucleophilic and basic center.

Alkylation and Acylation Reactions

N-Alkylation: The nitrogen atom can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net This is a standard Sₙ2 reaction. acs.org

N-Acylation: The piperidine nitrogen reacts with acylating agents such as acyl chlorides or anhydrides to form N-acylpiperidine derivatives. researchgate.net This reaction is often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct.

Reductive Amination Pathways

The piperidine nitrogen can be functionalized via reductive amination of the keto group in a precursor or a related derivative. researchgate.netsciencemadness.org More directly for the title compound, the secondary amine can participate in reductive amination with aldehydes or ketones. This involves the formation of an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). researchgate.net This method is highly effective for creating substituted N-alkylpiperidines.

Condensation Reactions and Heterocycle Annulation

This compound is a key precursor for the synthesis of fused heterocyclic systems due to the strategic placement of its functional groups.

Knoevenagel Condensation: The active methylene (B1212753) group at C3 can participate in Knoevenagel condensations with aldehydes and ketones, catalyzed by a weak base. This reaction forms a new carbon-carbon double bond. wikipedia.org

Gewald Reaction: This multicomponent reaction can be adapted to synthesize thiophene (B33073) rings fused to the piperidine core. The reaction typically involves the ketone, a source of active methylene (in this case, the C3 position), elemental sulfur, and a base. wikipedia.orgorganic-chemistry.orgmdpi.com

Hantzsch Pyridine Synthesis: While a classical Hantzsch synthesis involves an aldehyde, two equivalents of a β-keto ester, and ammonia, variations can utilize a β-keto ester like this compound to construct a fused pyridine ring. wikipedia.orgfiveable.mescribd.comorganic-chemistry.orgchemtube3d.com

Intramolecular Cyclizations: Derivatives of this compound can be designed to undergo intramolecular condensation reactions. For instance, after modification of the piperidine nitrogen with a suitable chain containing an electrophilic center, an intramolecular cyclization can lead to the formation of bicyclic alkaloids or other complex fused systems. nih.gov

Ring-Opening and Ring-Expansion Reactions

The piperidine ring of this compound, while generally stable, can undergo ring-opening and ring-expansion reactions under specific conditions. These transformations are of significant interest as they provide pathways to different heterocyclic systems or functionalized acyclic compounds.

Ring-Opening Reactions:

Ring-opening reactions of the piperidine core in this molecule are not commonly reported, as the ring is relatively stable. However, under certain conditions, cleavage of the C-N or C-C bonds within the ring can be induced. One potential pathway for ring-opening is through a retro-Michael type reaction, particularly if the nitrogen is appropriately activated. For instance, N-acylation or N-sulfonylation increases the electron-withdrawing nature of the nitrogen atom, which could facilitate a base-mediated cleavage of the C2-N or C6-N bond.

Another theoretical avenue for ring-opening could involve the C2-C3 bond cleavage. Given the presence of the β-keto ester functionality, harsh reaction conditions that promote enolate formation, followed by oxidative cleavage, could potentially lead to an acyclic dicarboxylic acid derivative. However, such reactions would likely require strong oxidants and forcing conditions, which might lead to decomposition or other side reactions.

Ring-Expansion Reactions:

Ring-expansion reactions of cyclic ketones are well-established methods for the synthesis of larger ring systems. In the context of this compound, these reactions can provide access to valuable azepane derivatives. Two notable examples of such transformations are the Tiffeneau-Demjanov and Beckmann rearrangements.

The Tiffeneau-Demjanov rearrangement offers a method for a one-carbon ring expansion of cyclic ketones. The process typically involves the conversion of the ketone to a β-amino alcohol, followed by diazotization and rearrangement. For this compound, this would involve the formation of a cyanohydrin at the C4 position, followed by reduction of the nitrile to a primary amine. Treatment of the resulting β-amino alcohol with nitrous acid would generate a diazonium salt, which, upon loss of nitrogen, would trigger a rearrangement to an azepan-5-one derivative. The regioselectivity of the rearrangement would be influenced by the migratory aptitude of the adjacent carbon atoms.

A more direct approach to a seven-membered lactam is the Beckmann rearrangement . This reaction involves the conversion of the 4-oxo group to an oxime, followed by treatment with an acid catalyst. The rearrangement of the oxime of an N-protected this compound would lead to the formation of an azepane-dione derivative. The regioselectivity of the Beckmann rearrangement is determined by the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating.

A study on the stereoselective and regioselective synthesis of azepane derivatives from piperidines has demonstrated the feasibility of such ring expansions. researchgate.net While not using this compound directly, the principles outlined are directly applicable. The study highlights that the choice of reaction conditions and the nature of the substituents on the piperidine ring can be used to control the outcome of the ring expansion. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| Tiffeneau-Demjanov | 1. KCN, H+ 2. LiAlH4 3. NaNO2, HCl | Azepan-5-one derivative | One-carbon ring expansion. |

| Beckmann Rearrangement | 1. NH2OH·HCl 2. H2SO4 or PCl5 | Azepane-dione derivative | Formation of a lactam. |

Stereochemical Control in Reactions Involving the Piperidine Ring

The presence of a stereocenter at the C3 position of this compound introduces a layer of complexity and opportunity in its reactions. Controlling the stereochemistry of the piperidine ring is crucial when this compound is used as a scaffold for the synthesis of chiral molecules, such as pharmaceuticals.

The stereochemical outcome of reactions can be influenced by several factors, including the conformation of the piperidine ring, the nature of the substituent on the nitrogen atom, and the reagents and conditions employed. The piperidine ring typically adopts a chair conformation to minimize steric strain. The bulky methyl carboxylate group at the C3 position is likely to prefer an equatorial orientation.

Diastereoselective Reductions:

The reduction of the 4-keto group can lead to the formation of two diastereomeric alcohols. The stereoselectivity of this reduction can be controlled by the choice of reducing agent and the nature of the N-substituent. Bulky reducing agents, such as L-Selectride, are known to approach from the less sterically hindered face, leading to the formation of a specific diastereomer. For instance, in related 4-oxo α-amino acid derivatives, L-selectride reduction has been shown to proceed with high diastereoselectivity. nih.gov The N-substituent can also play a significant role in directing the approach of the reducing agent through steric hindrance or chelation control.

Stereoselective Alkylation and Other C-C Bond Forming Reactions:

The enolate of this compound can be generated and subsequently reacted with electrophiles. The stereochemical outcome of such reactions is dependent on the geometry of the enolate and the direction of approach of the electrophile. The N-substituent can exert a strong stereodirecting effect. For example, a bulky N-substituent can block one face of the molecule, forcing the electrophile to attack from the opposite face. Research on the synthesis of regio- and diastereoisomers of methyl substituted pipecolinates has demonstrated that N-protecting groups play a crucial role in controlling the stereochemistry during epimerization and other transformations. nih.gov

Control via N-Substituents:

The choice of the nitrogen protecting group is a key strategy for stereochemical control. Bulky protecting groups like tert-butoxycarbonyl (Boc) or benzyl (Bn) can significantly influence the conformation of the piperidine ring and shield one of its faces, thereby directing the approach of reagents. In the synthesis of various functionalized piperidines, the N-substituent is often used to achieve high levels of stereocontrol. nih.govresearchgate.net For example, in the synthesis of a pharmaceutical intermediate, steric factors arising from a 3-methyl group on a piperidin-4-one ring were noted to completely halt a Strecker-type condensation, underscoring the profound impact of substitution on reactivity and stereochemistry. nih.gov

| Reaction | Controlling Factors | Typical Outcome | Reference |

| Reduction of C4-ketone | Bulky reducing agents (e.g., L-Selectride), N-substituent | High diastereoselectivity | nih.gov |

| Enolate Alkylation | N-protecting group, reaction temperature | Diastereoselective C-C bond formation | nih.gov |

| Cycloaddition Reactions | Chiral auxiliaries on nitrogen, Lewis acid catalysts | Enantioselective formation of bicyclic systems | - |

Applications of Methyl 4 Oxopiperidine 3 Carboxylate in Organic Synthesis

A Building Block for Complex Heterocyclic Systems

The inherent reactivity of Methyl 4-oxopiperidine-3-carboxylate makes it an ideal starting material for the synthesis of complex heterocyclic systems, including spiro compounds and fused ring systems.

Synthesis of Spiro Compounds

Spirocyclic piperidines are a prominent structural motif in numerous natural products and pharmaceutical agents due to their rigid three-dimensional structures. bepls.com The synthesis of these compounds often involves the formation of a new ring at a single atom of a pre-existing ring. General strategies for the synthesis of 3- and 4-spiropiperidines include the formation of the spiro-ring on a preformed piperidine (B6355638). rsc.orgwhiterose.ac.uk

While direct examples of the use of this compound in the synthesis of spiro compounds are not extensively documented in readily available literature, its structure lends itself to such transformations. For instance, the ketone at the C-4 position can serve as an electrophilic center for intramolecular cyclization reactions. Derivatives of this compound, where a suitable nucleophilic chain is attached to the piperidine nitrogen or the C-3 position, could undergo cyclization to form a spiro-ring at C-4. Methodologies such as intramolecular Michael additions or ring-closing metathesis on appropriately functionalized derivatives of this compound could provide access to a variety of spirocyclic piperidines. whiterose.ac.uk The synthesis of 3-spiropiperidines has been achieved through an asymmetric 'Clip-Cycle' approach involving an intramolecular aza-Michael cyclization, a strategy that could potentially be adapted for derivatives of this compound. whiterose.ac.uk

Annulation to Form Fused Ring Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in organic synthesis. The Robinson annulation, a classic method for the formation of a six-membered ring, proceeds through a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgmasterorganicchemistry.comyoutube.com The structure of this compound, with its ketone functionality and adjacent enolizable proton, makes it a suitable substrate for such reactions.

For example, a Robinson annulation reaction between this compound and a suitable α,β-unsaturated ketone, such as methyl vinyl ketone, could lead to the formation of a fused bicyclic system. The reaction would be initiated by the deprotonation of the α-carbon to the ester, followed by a Michael addition to the α,β-unsaturated ketone. Subsequent intramolecular aldol condensation and dehydration would then yield the fused ring system. A related strategy, the aza-Robinson annulation, has been developed for the synthesis of fused bicyclic amides and could potentially be adapted for derivatives of this compound. nih.gov

A Precursor for Pharmaceutically Relevant Scaffolds

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals. This compound serves as a key starting material for the synthesis of various pharmaceutically active compounds, including analgesics, and as a potential intermediate for antiviral, anti-inflammatory, and neurological disorder-targeting agents.

Synthesis of Analgesics (e.g., Fentanyl Analogues, Remifentanil)

This compound and its derivatives are crucial intermediates in the synthesis of potent synthetic opioids of the 4-anilinopiperidine class, such as Remifentanil and other fentanyl analogues. google.comresearchgate.net An efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for these analgesics, has been developed starting from 1-benzylpiperidin-4-one. researchgate.net This highlights the importance of the 4-oxopiperidine core in accessing these complex molecules.

The synthesis of 3-carbomethoxy fentanyl analogues has been accomplished starting from 3-carbomethoxy-1-(2-phenylethyl)-piperidine-4-one, a direct derivative of this compound. researchgate.net This demonstrates the direct utility of this building block in the creation of novel analgesic compounds.

| Compound | Starting Material/Key Intermediate | Reference |

| Remifentanil Intermediate | 1-Benzylpiperidin-4-one | researchgate.net |

| 3-Carbomethoxy Fentanyl Analogue | 3-Carbomethoxy-1-(2-phenylethyl)-piperidine-4-one | researchgate.net |

Intermediates for Antiviral and Anti-inflammatory Agents

The piperidine scaffold is present in various antiviral and anti-inflammatory agents. For instance, a 4-aminopiperidine scaffold has been identified as an inhibitor of Hepatitis C virus assembly. nih.gov Although a direct synthetic route from this compound to a specific antiviral or anti-inflammatory drug is not explicitly detailed in the reviewed literature, the versatile chemistry of this starting material makes it a plausible precursor for such molecules. The ketone and ester functionalities can be manipulated to introduce the necessary pharmacophoric elements for antiviral or anti-inflammatory activity. For example, the ketone could be converted to an amine, which could then be further functionalized.

Compounds Targeting Neurological Disorders (e.g., Epilepsy, Anxiety, Depression)

Piperidine derivatives are central to many drugs that act on the central nervous system. The antidepressant Paroxetine, for example, is a trans-3,4-disubstituted piperidine. dntb.gov.ua The synthesis of Paroxetine often involves intermediates that could be derived from 4-oxopiperidine-3-carboxylate derivatives. google.comresearchgate.netdrugfuture.comgoogle.com For instance, a process for producing 4-arylpiperidine-3-carbinols, key intermediates for Paroxetine, has been described. google.com

While specific syntheses of antiepileptic or anxiolytic agents directly from this compound are not prominently reported, the piperidine core is a known feature in compounds with such activities. The development of novel pyrrolo researchgate.netdrugfuture.combenzodiazepines with anticonvulsant and anxiolytic properties showcases the importance of nitrogen-containing heterocyclic systems in this therapeutic area. mdpi.com The chemical tractability of this compound makes it a promising starting point for the exploration of new chemical space in the search for novel treatments for neurological disorders.

| Therapeutic Area | Key Scaffold/Intermediate | Potential for this compound |

| Antidepressant | trans-3,4-disubstituted piperidine (e.g., Paroxetine) | Precursor to key 4-arylpiperidine-3-carbinol intermediates. |

| Antiviral | 4-Aminopiperidine | Can be converted to aminopiperidine derivatives. |

| Anti-inflammatory | Various heterocyclic systems | Versatile starting material for diverse heterocyclic synthesis. |

| Antiepileptic/Anxiolytic | Nitrogen-containing heterocycles | A core building block for exploring novel CNS-active compounds. |

Development of Protein Tyrosine Kinase Inhibitors (e.g., CP-690550)

This compound is a key intermediate in the synthesis of Tofacitinib (CP-690550), a potent inhibitor of Janus kinase (JAK) used in the treatment of rheumatoid arthritis. The synthesis of a crucial intermediate, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, highlights the utility of this compound. researchgate.netconsensus.app The synthetic pathway often involves the N-protection of the piperidine ring, followed by stereoselective modifications to introduce the required functionalities, ultimately leading to the complex structure of Tofacitinib. researchgate.netresearchgate.net

Key Synthetic Intermediates for Tofacitinib:

| Intermediate | Starting Material | Key Transformation |

| tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate | 4-methylpyridinium | SN2 substitution, reduction, oxidation, acylation |

| (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine | cis-(1-benzyl-4-methylpiperidin-3-yl)methylamine racemate | Resolution |

Inhibitors of Dipeptidyl Peptidase-4 (DPP-4) for Type-2 Diabetes

In the quest for novel treatments for type-2 diabetes, inhibitors of dipeptidyl peptidase-4 (DPP-4) have emerged as a significant class of therapeutic agents. mdpi.commdpi.com this compound serves as a valuable scaffold in the synthesis of new DPP-4 inhibitors. For instance, it is a starting material for creating novel tricyclic and bicyclic compounds with potent DPP-4 inhibitory activity. nih.gov The synthesis involves converting the ethyl ester of 4-oxopiperidine-1-carboxylate to a methyl ester intermediate, followed by a series of reactions including reductive amination and cyclization to form the final inhibitor scaffold. nih.gov Some of these novel inhibitors have demonstrated activity comparable to the well-known drug, Sitagliptin. nih.gov

Synthesis of c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a validated target in cancer therapy, and significant effort has been dedicated to developing small molecule inhibitors. nih.gov Research has shown that a 3-carboxypiperidin-2-one scaffold, derived from precursors related to this compound, can be utilized to design potent c-Met inhibitors. nih.govresearchgate.net The synthesis of these inhibitors involves the creation of a piperidin-2-one core, which is then functionalized to interact with the c-Met kinase active site. Several compounds from this class have shown significant inhibitory effects on both the c-Met kinase and the proliferation of cancer cell lines. nih.gov

Precursor for Nakadomarin A and Capromorelin Analogs

The utility of this compound extends to the synthesis of complex natural products and their analogs. It has been identified as a starting reagent for the total synthesis of Nakadomarin A, a marine alkaloid with a unique and challenging molecular architecture. nih.govcookechem.com Furthermore, it is a crucial building block in the synthesis of Capromorelin and its analogs. cookechem.comdrugfuture.comgoogle.comnih.gov The synthesis of Capromorelin involves protecting the piperidine nitrogen, followed by alkylation and cyclization with methylhydrazine to form a key pyrazolopyridine intermediate. drugfuture.com This intermediate is then coupled with a dipeptide fragment to yield the final product. drugfuture.com

Synthetic Utility in Complex Molecules:

| Target Molecule | Key Intermediate Derived from this compound |

| Nakadomarin A | Utilized as a starting reagent for the tetracyclic core. nih.govcookechem.com |

| Capromorelin | Racemic benzyl (B1604629) derivative for pyrazolopyridine formation. drugfuture.com |

Reagent in Tandem and Cascade Reactions

The structural features of this compound make it an excellent substrate for tandem and cascade reactions, which are highly efficient processes that allow for the formation of multiple chemical bonds in a single operation. These reactions are instrumental in rapidly building molecular complexity from simple starting materials. For example, it can participate in cascade cyclization reactions to assemble complex heterocyclic systems, such as the tetracyclic core of Nakadomarin A. nih.gov

Utility in Total Synthesis of Natural Products and Bioactive Molecules

The versatility of this compound as a synthetic precursor is widely recognized in the total synthesis of various natural products and bioactive molecules. researchgate.netcookechem.comdrugfuture.com Its piperidine framework is a common motif in many biologically active compounds. Beyond the specific examples of Nakadomarin A and Capromorelin, its application as a starting material allows for the introduction of diverse functionalities and stereochemical complexity, making it an invaluable tool for synthetic chemists aiming to construct novel and intricate molecular structures. drugfuture.comnih.govorganic-chemistry.org

Computational and Theoretical Studies on Methyl 4 Oxopiperidine 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic and structural properties of Methyl 4-oxopiperidine-3-carboxylate at the atomic level. These calculations are based on the principles of quantum mechanics and can predict various molecular attributes with high accuracy.

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. Analysis of the electronic structure of this compound involves determining the distribution of electrons within the molecule and the energies of its molecular orbitals. Methods like Density Functional Theory (DFT) are commonly used for this purpose.

Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. While specific HOMO-LUMO calculations for this exact molecule are not widely published, computational software can predict these properties.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₁NO₃ | PubChem nih.gov |

| Molecular Weight | 157.17 g/mol | PubChem nih.gov |

| XLogP3-AA | -0.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 157.07389321 Da | PubChem nih.gov |

This table presents properties computed by PubChem, providing a baseline for theoretical studies.

The piperidine (B6355638) ring in this compound is not planar and can adopt several conformations, primarily chair and boat forms. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule (conformers) and the energy barriers between them.

The chair conformation is typically the most stable for six-membered rings. For this molecule, two distinct chair conformers are possible, depending on whether the methyl carboxylate group at the C3 position is in an axial or equatorial position. Computational methods are used to calculate the potential energy of the molecule as a function of its geometry, generating a potential energy surface or "energy landscape." The lowest points on this landscape correspond to the most stable conformers. Theoretical calculations generally show that for substituted piperidine rings, conformers with bulky substituents in the equatorial position are energetically favored to minimize steric hindrance.

Reaction Mechanism Elucidation through Computational Modeling

This compound is a versatile intermediate in organic synthesis. chemicalbook.com Computational modeling is a powerful tool for elucidating the mechanisms of reactions it participates in. By mapping the entire reaction pathway, these studies can identify transition states, intermediates, and the activation energy required for the reaction to proceed.

For instance, in a reaction involving the modification of the ketone group at C4 or the ester group at C3, computational models can predict the most likely site of attack by a reagent. DFT calculations can model the bond-breaking and bond-forming processes, providing a step-by-step description of the reaction. This understanding is crucial for optimizing reaction conditions, such as temperature and catalyst choice, to improve product yield and selectivity.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. Derivatives of this compound can be studied as ligands for various biological targets.

Once a ligand is "docked" into the active site of a protein, the specific interactions between them can be analyzed. These interactions are critical for the stability of the ligand-protein complex and for eliciting a biological response. Key interactions include:

Hydrogen Bonds: The ketone, ester, and amine groups in the molecule are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The aliphatic parts of the piperidine ring can interact with nonpolar residues in the protein's binding pocket.

Electrostatic Interactions: The polar groups can form favorable electrostatic interactions with charged amino acid residues.

The strength and number of these interactions determine the binding affinity of the ligand to the protein. Docking software calculates a "docking score," which estimates this binding affinity.

Table 2: Potential Ligand-Protein Interactions for a Hypothetical this compound Derivative

| Interaction Type | Functional Group on Ligand | Potential Protein Residue Partner |

|---|---|---|

| Hydrogen Bond (Acceptor) | C4-Ketone Oxygen | Serine, Threonine, Tyrosine (Hydroxyl H) |

| Hydrogen Bond (Acceptor) | C3-Ester Carbonyl Oxygen | Arginine, Lysine (Amine H) |

| Hydrogen Bond (Donor) | N1-Amine Hydrogen | Aspartate, Glutamate (Carboxylate O) |

This table is illustrative and shows the types of interactions that would be analyzed in a docking study.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. digitellinc.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the activity of novel compounds based on their structural features. mdpi.com

Starting with the this compound scaffold, a library of virtual derivatives can be created by computationally adding different substituents at various positions (e.g., on the nitrogen atom or at the alpha position to the carbonyls). For each derivative, molecular descriptors (properties like size, polarity, and electronic character) are calculated. A QSAR model is then built by establishing a mathematical relationship between these descriptors and the (experimentally determined or computationally predicted) biological activity of a set of known compounds. mdpi.com This model can then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds should be synthesized and tested in the lab. digitellinc.com This iterative process of design, prediction, and synthesis is a cornerstone of modern rational drug design. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing valuable insights that complement experimental data. Techniques such as Density Functional Theory (DFT) are widely employed to calculate the structural and electronic properties from which spectroscopic data can be derived. These predictions are crucial for structural elucidation, confirming synthetic products, and understanding molecular behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical NMR chemical shifts for this compound can be predicted using computational methods, most commonly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov Calculations are typically performed on a geometry-optimized structure of the molecule. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for achieving high accuracy. nih.gov Predicted shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

The predicted ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic connectivity and chemical environment. For this compound, key predicted shifts would include signals for the methyl ester protons, the methine proton at the C3 position, and the various methylene (B1212753) protons of the piperidine ring, each exhibiting distinct shifts based on their proximity to the electron-withdrawing keto and carboxylate groups.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH ₃-O | 3.70 - 3.80 | 51.5 - 52.5 |

| C3-H | 3.50 - 3.60 | 55.0 - 56.0 |

| C2-H ₂ | 3.30 - 3.45 | 49.0 - 50.0 |

| C5-H ₂ | 2.60 - 2.75 | 40.0 - 41.0 |

| C6-H ₂ | 3.00 - 3.15 | 45.0 - 46.0 |

| N-H | 2.00 - 2.50 (broad) | - |

| C =O (Ketone) | - | 205.0 - 207.0 |

| C =O (Ester) | - | 169.0 - 171.0 |

Note: These are representative predicted values. Actual calculated values may vary based on the specific computational method, basis set, and solvent model used.

Infrared (IR) Spectroscopy:

Theoretical IR spectra are calculated by computing the vibrational frequencies of the molecule's normal modes. DFT calculations can predict the wavenumbers and intensities of these vibrations. iau.ir A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. iau.ir

For this compound, the predicted IR spectrum would show characteristic peaks for its key functional groups. The most prominent predicted absorptions would be the strong C=O stretching vibrations for the ketone and the ester group. ic.ac.ukorgchemboulder.com Other significant predicted bands include the N-H stretch, C-H stretches of the alkyl and methyl groups, and C-O stretches associated with the ester functionality.

Interactive Data Table: Predicted IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

| N-H | Stretch | 3300 - 3350 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| C=O (Ketone) | Stretch | 1710 - 1725 | Strong |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C-O | Stretch | 1150 - 1250 | Strong |

| C-N | Stretch | 1100 - 1200 | Medium |

Mass Spectrometry (MS):

While predicting a full mass spectrum computationally is complex, the fragmentation patterns of a molecule upon ionization can be rationalized and predicted based on established chemical principles. For this compound (molecular weight: 157.17 g/mol ), the fragmentation in an electron ionization (EI) mass spectrometer would be dominated by cleavages adjacent to the functional groups. nih.gov

As a cyclic ketone and a β-keto ester, predictable fragmentation pathways include:

Alpha-cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. Breakage of the C-C bonds next to the ketone is a major pathway for cyclic ketones. whitman.edu

McLafferty Rearrangement: While less common for the molecular ion of this specific structure due to the ring, related fragment ions could potentially undergo this rearrangement. researchgate.netcdnsciencepub.com

Loss of the Ester Group: Fragmentation can occur via the loss of the methoxy group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da).

Key predicted fragments would arise from these characteristic cleavages, allowing for the theoretical construction of its fragmentation tree.

In Silico Screening and Drug Design Initiatives

The this compound scaffold is a valuable building block in medicinal chemistry, and its structure is well-suited for in silico screening and rational drug design. Computational methods leverage the three-dimensional structure of this and related molecules to predict their binding affinity to biological targets, thereby accelerating the discovery of new therapeutic agents.

The 4-piperidone core provides a rigid, chair-like conformation that reduces the conformational flexibility of potential drug candidates, which is often favorable for high-affinity binding to a target protein. The key structural features of this compound that make it attractive for drug design include:

A secondary amine (N-H) that can act as a hydrogen bond donor and a site for further chemical modification.

A ketone carbonyl oxygen (C=O) that is an effective hydrogen bond acceptor.

An ester group that can also participate in hydrogen bonding and can be readily modified or hydrolyzed to the corresponding carboxylic acid.

Multiple points for stereospecific substitution, allowing for the creation of diverse chemical libraries.

In Silico Screening:

Virtual screening campaigns often utilize large libraries of compounds that are computationally docked into the active site of a target protein. Derivatives of this compound are prime candidates for inclusion in such libraries. For instance, the piperidone scaffold is a key component in compounds designed to target a range of diseases. nih.gov Studies have employed virtual screening to identify novel pyrazolo-piperidinone derivatives as anticancer agents by targeting the YAP-TEAD protein-protein interface. nih.gov Similarly, piperidine-based molecules have been screened in silico for activity against targets related to COVID-19. sciengpub.ir

The process involves generating a 3D library of virtual compounds based on the this compound scaffold, with various substituents added at the N1, C3, and other positions. These virtual libraries are then docked against a validated protein target structure. The resulting poses are scored based on predicted binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions), allowing researchers to prioritize a smaller number of promising compounds for chemical synthesis and subsequent in vitro testing.

Drug Design Initiatives:

Beyond high-throughput virtual screening, the this compound scaffold is used in more focused, structure-based drug design initiatives. If the structure of a target protein is known, medicinal chemists can computationally design specific modifications to the piperidone core to optimize interactions with key amino acid residues in the binding site. For example, the nitrogen atom can be functionalized to extend a side chain into a specific hydrophobic pocket, or the stereochemistry at the C3 position can be controlled to achieve a precise geometric fit. This rational, iterative process of computational design, followed by synthesis and testing, is a cornerstone of modern drug discovery. The versatility of the piperidone core makes it a privileged scaffold in the design of inhibitors for enzymes and modulators for receptors.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of methyl 4-oxopiperidine-3-carboxylate and its derivatives is a well-established field, yet the pursuit of more efficient and selective methods remains a primary focus for researchers. Traditional methods often involve multi-step sequences, such as the Dieckmann condensation or the protection and deprotection of the piperidine (B6355638) nitrogen. researchgate.netgoogle.com

Recent research has explored high-yielding methods for the preparation of N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This approach has shown promise in improving the efficiency of Dieckmann condensations, offering high yields for 6-membered heterocyclic β-keto esters. researchgate.net Another common route involves the catalytic hydrogenation of a precursor like methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride, using a palladium on carbon (Pd/C) catalyst to remove the benzyl (B1604629) protecting group. globalchemmall.com

Discovery of New Biological Activities for Derivatives

The piperidine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are actively being investigated for a wide range of biological activities. The versatility of the core structure allows for modification at the nitrogen atom, the ketone, and the ester group, leading to diverse libraries of compounds for screening.

Recent research has uncovered promising activities in several therapeutic areas:

Antitumor Activity: Derivatives of this compound have been instrumental in the development of novel antitumor agents. For instance, it has been used as a building block in the synthesis of potent human ClpP activators, which exhibit strong in vivo antitumor activity. google.com

Antibacterial Agents: The growing threat of antibiotic resistance has spurred the search for new antibacterial compounds. A patent has described derivatives of this compound with potential antibacterial activity.

Receptor Modulation: Substituted quinoxaline-type piperidine compounds derived from this scaffold have shown affinity for the ORL-1 receptor, which is implicated in pain management. bldpharm.comgoogle.com This suggests a potential role for these derivatives in the development of novel analgesics.

JAK Kinase Inhibition: The compound is mentioned as a potential intermediate in the synthesis of bicyclic amines that act as JAK kinase inhibitors, which are important for modulating immune responses. epo.org

The following table summarizes some of the key biological activities being explored for derivatives of this compound.

| Biological Target/Activity | Derivative Class/Application |

| Antitumor | Human ClpP Activators |

| Antibacterial | General Piperidine Derivatives |

| Pain Management | Substituted-quinoxaline-type piperidines (ORL-1 receptor modulators) |

| Immune Modulation | Bicyclic amines (JAK kinase inhibitors) |

Application in Materials Science and Polymer Chemistry

While the primary focus of research on this compound has been in medicinal chemistry, its potential applications in materials science and polymer chemistry are beginning to be considered. The bifunctional nature of the molecule, with its reactive ketone and ester groups, suggests it could be a valuable monomer or cross-linking agent in polymer synthesis.

Currently, the direct application of this specific compound in materials science is not extensively documented. However, related piperidine and β-keto ester compounds have been utilized in the development of functional polymers. For example, piperidine-containing polymers have been synthesized to create materials with specific properties, such as temperature-responsive polymers for biomedical applications. nih.gov The synthesis of polymers from piperidine derivatives can lead to materials with unique characteristics due to the heterocyclic nature of the monomer. researchcommons.org

Furthermore, β-keto esters are known to participate in various polymerization reactions and can be used to create cross-linked polymer networks. nih.gov The reaction of β-keto esters with diols can form cleavable linkages, leading to chemically recyclable thermosets. nih.gov The presence of both the piperidine ring and the β-keto ester functionality in this compound could potentially be exploited to create novel polymers with tailored thermal, mechanical, or bioactive properties. Future research may focus on incorporating this molecule into polymer backbones or as a pendant group to impart specific functionalities.

Integration with Flow Chemistry and Automated Synthesis

To meet the demands of large-scale production for pharmaceutical and other applications, the integration of modern manufacturing technologies is crucial. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing, including improved safety, consistency, and scalability.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The structural elucidation of this compound and its derivatives relies on a suite of advanced spectroscopic techniques. While standard 1D NMR (¹H and ¹³C) and mass spectrometry are routinely used, more sophisticated methods are often required to fully characterize these molecules, particularly when dealing with complex stereochemistry or tautomerism.

This compound can exist in a keto-enol tautomeric equilibrium. Advanced techniques are crucial for understanding this aspect of its structure.

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, confirming the elemental composition of the molecule and its fragments.

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are essential for unambiguously assigning proton and carbon signals, especially in complex derivatives.

Dynamic NMR (DNMR): Variable-temperature NMR experiments can be used to study conformational dynamics, such as the ring-flipping of the piperidine ring. nih.gov

Single-Crystal X-ray Diffraction (SC-XRD): Provides definitive proof of the three-dimensional structure, including relative and absolute stereochemistry. It can also be used to resolve ambiguities in bond connectivity and tautomeric forms by providing precise bond length data. nih.gov

The following table provides typical spectroscopic data for the hydrochloride salt of this compound, which exists predominantly in the enol form in DMSO-d₆. globalchemmall.com

| Technique | Data |

| ¹H NMR (300 MHz, DMSO-d₆) | δ = 10.40 (br, 3H), 3.74 (s, 3H), 3.64 (s, 2H), 3.23 (t, J = 6.3 Hz, 2H), 2.59 (t, J = 6.3 Hz, 2H) |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ = 169.3, 167.9, 92.6, 52.0, 39.2, 38.7, 25.4 |

Development of this compound as a Chiral Auxiliary

The development of effective chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. While this compound is often used as a precursor in syntheses that employ other chiral auxiliaries, its own potential as a chiral auxiliary is an emerging area of interest. researchgate.net

For a molecule to function as a chiral auxiliary, it must be enantiomerically pure, be easily attached to and removed from the substrate, and effectively control the stereochemical outcome of a reaction. The structure of this compound offers several handles for modification to meet these criteria. The piperidine nitrogen can be functionalized with a chiral group, or the existing stereocenters in derivatives can be used to direct subsequent reactions.

The general utility of chiral piperidine derivatives as stereodifferentiating auxiliaries has been demonstrated. nih.govresearchcommons.org For example, carbohydrate-based auxiliaries attached to a piperidine ring have been used to achieve high diastereoselectivity in domino Mannich-Michael reactions. researchcommons.org While research on using this compound itself as a chiral auxiliary is still in its early stages, its rigid ring structure and multiple functional groups make it a promising candidate for future development in this area. The synthesis of enantiomerically pure forms of this compound would be the first critical step towards realizing this potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-oxopiperidine-3-carboxylate, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives like methyl 1-(3-cyanobenzyl)-4-oxopiperidine-3-carboxylate are synthesized using triethylamine as a base in DMF, followed by purification via column chromatography . Purity optimization involves analytical techniques such as NMR (to confirm structural integrity) and HPLC (to assess purity ≥95%). Recrystallization from ethanol or methanol is recommended for solid intermediates .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Despite limited toxicological data, standard precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- First aid : Flush eyes/skin with water for 15 minutes and seek medical attention .

Q. How is this compound characterized spectroscopically?

- Methodology :

- NMR : H and C NMR confirm substituent positions and stereochemistry. For example, the carbonyl group at C4 appears as a distinct peak at ~170–175 ppm in C NMR .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated [M+H] for CHNO: 170.0817) .

- FT-IR : Peaks at ~1720 cm (ester C=O) and ~1650 cm (ketone C=O) confirm functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is definitive. Use SHELXL for refinement and ORTEP-3 for visualizing electron density maps . For example, puckering parameters (Cremer-Pople coordinates) quantify ring distortions, distinguishing chair vs. boat conformations . WinGX integrates SHELX and ORTEP for end-to-end crystallographic analysis .

Q. What computational methods are effective in predicting reactivity and stability of this compound?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict reaction pathways (e.g., nucleophilic attack at C4 carbonyl).

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups) with stability using Hammett constants .

Q. How can contradictory spectral or crystallographic data be resolved in structural assignments?

- Methodology :

- Cross-validation : Compare experimental NMR shifts with computed values (GIAO method) .

- Twinned data analysis : Use SHELXD for deconvoluting overlapping reflections in twinned crystals .

- Dynamic NMR : Detect conformational exchange (e.g., ring puckering) via variable-temperature H NMR .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.